A Technical Guide to the Microbial Degradation of p,p'-DDD in Soil
A Technical Guide to the Microbial Degradation of p,p'-DDD in Soil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the microbial degradation pathways of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD) in soil. As a significant and persistent metabolite of the insecticide DDT, understanding the biodegradation of p,p'-DDD is crucial for environmental remediation and risk assessment. This document details the aerobic and anaerobic degradation routes, key microbial players, influencing environmental factors, and detailed experimental protocols for studying these processes.
Introduction to p,p'-DDD and its Environmental Fate
p,p'-DDD is an organochlorine pesticide and a major metabolite of p,p'-DDT.[1] Due to its persistence and lipophilic nature, it bioaccumulates in the food chain, posing risks to ecosystems and human health.[2] The microbial degradation of p,p'-DDD in soil is a key process in its environmental dissipation. This degradation can proceed through two primary routes: anaerobic reductive dechlorination and aerobic oxidation.
Microbial Degradation Pathways of p,p'-DDD
The biodegradation of p,p'-DDD in soil is carried out by a diverse range of microorganisms, including bacteria and fungi, under both anaerobic and aerobic conditions.
Anaerobic Degradation Pathway
Under anaerobic conditions, the primary degradation mechanism for p,p'-DDD is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aliphatic portion of the molecule. A key metabolite formed during this process is 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[3][4] Further degradation can lead to the formation of other intermediates, although complete mineralization under strictly anaerobic conditions is often slow.
The following diagram illustrates the anaerobic degradation pathway of p,p'-DDD.
Aerobic Degradation Pathway
In the presence of oxygen, microorganisms employ different enzymatic machinery to degrade p,p'-DDD. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known to be effective in the aerobic degradation of p,p'-DDD.[5] The degradation pathway often involves oxidation reactions catalyzed by enzymes such as laccases and peroxidases. Key metabolites in the aerobic pathway include 2,2-bis(4-chlorophenyl)acetic acid (DDA), 4,4'-dichlorobenzophenone (B107185) (DBP), and 4,4'-dichlorobenzhydrol (B164927) (DBH).[6] Some bacterial species, such as Stenotrophomonas sp., have also been shown to degrade p,p'-DDD aerobically.
The following diagram illustrates the aerobic degradation pathway of p,p'-DDD.
Quantitative Data on p,p'-DDD Degradation
The rate and extent of p,p'-DDD degradation are influenced by various factors, including the microbial species, soil type, temperature, pH, and initial contaminant concentration. The following tables summarize quantitative data from various studies.
Table 1: Bacterial Degradation of p,p'-DDD in Soil and Liquid Media
| Microorganism | Initial p,p'-DDD Conc. | Conditions | Degradation Rate / Percentage | Reference |
| Stenotrophomonas sp. DXZ9 | 10 mg/L | pH 7, 30°C | 55.0% in 5 days (as DDT) | |
| Bacillus strain GSS | 5-25 mg/L | pH 7, 35°C | 100% of 5 mg/L in 48h; 89.3% of 15 mg/L in 120h (as DDT) | [7] |
| Enterobacter cloacae | 5-100 ppm | Optimized | Maximum growth in 15 days (as DDT) | [2] |
| Mixed bacterial culture | 100 ppm | Not specified | 82.63% degradation (as DDT) |
Table 2: Fungal Degradation of p,p'-DDD in Soil and Liquid Media
| Microorganism | Initial p,p'-DDD Conc. | Conditions | Degradation Rate / Percentage | Reference |
| Phanerochaete chrysosporium | Not specified | Nitrogen-limited | Significant degradation and mineralization | [8] |
| Phlebia lindtneri | 25 µmol/L | Low-nitrogen medium, 21 days | 70% disappearance (as DDT) | [6] |
| Phlebia brevispora | 25 µmol/L | Low-nitrogen medium, 21 days | 30% disappearance (as DDT) | [6] |
| Nectria mariannaeae | Not specified | Nitrogen-limited, 3 weeks | >60% reduction | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the microbial degradation of p,p'-DDD in soil.
Soil Microcosm Setup for Degradation Studies
Soil microcosms are controlled laboratory systems that simulate the natural soil environment. They are essential for studying the fate of pesticides like p,p'-DDD.[10]
Objective: To assess the biodegradation of p,p'-DDD in soil under controlled aerobic or anaerobic conditions.
Materials:
-
Soil from a relevant site, sieved (2 mm mesh).
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p,p'-DDD (analytical grade).
-
Acetone (pesticide residue grade).
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Glass serum bottles (e.g., 250 mL) with Teflon-lined septa and aluminum crimp caps.
-
Sterile deionized water.
-
For anaerobic conditions: Nitrogen gas (oxygen-free), resazurin (B115843) (redox indicator), and a reducing agent (e.g., sodium sulfide).
-
Incubator.
Procedure:
-
Soil Preparation: Air-dry the collected soil and pass it through a 2 mm sieve to ensure homogeneity. Characterize the soil for key properties (pH, organic matter content, texture).
-
Moisture Adjustment: Adjust the soil moisture to 60-70% of its water-holding capacity using sterile deionized water.
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Spiking: Prepare a stock solution of p,p'-DDD in acetone. To ensure even distribution, add the stock solution to a small portion of the soil, allow the solvent to evaporate in a fume hood, and then thoroughly mix this spiked soil with the remaining bulk soil.
-
Microcosm Assembly:
-
Aerobic: Place a known amount of the spiked soil (e.g., 50 g) into each serum bottle. Cover the bottles with sterile cotton plugs or perforated aluminum foil to allow for gas exchange.
-
Anaerobic: Place the spiked soil into the serum bottles. Purge the headspace with oxygen-free nitrogen gas for several minutes. Add a reducing agent to the soil slurry (if applicable) to create anaerobic conditions. Seal the bottles with Teflon-lined septa and aluminum crimp caps.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate microcosms for each treatment for chemical analysis.
The following diagram illustrates a general workflow for a soil microcosm experiment.
Extraction and GC-MS Analysis of p,p'-DDD and its Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of p,p'-DDD and its metabolites in soil extracts.[11]
Objective: To extract and quantify p,p'-DDD and its metabolites from soil samples.
Materials:
-
Soil sample from microcosm.
-
Anhydrous sodium sulfate (B86663).
-
Extraction solvent (e.g., hexane:acetone, 1:1 v/v).
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil) for cleanup.
-
Rotary evaporator or nitrogen evaporator.
-
GC-MS system with an appropriate column (e.g., HP-5MS).
Procedure:
-
Extraction:
-
Mix a known weight of the soil sample (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Transfer the mixture to an extraction thimble or a flask for sonication.
-
Extract the sample with the chosen solvent system. For soxhlet extraction, run for 16-24 hours. For sonication, perform three cycles of 15 minutes each.
-
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Cleanup: Pass the concentrated extract through a pre-conditioned SPE cartridge to remove interfering co-extractives. Elute the target analytes with a suitable solvent.
-
Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the compounds.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for p,p'-DDD and its expected metabolites.
-
Quantify the analytes using a calibration curve prepared from analytical standards.
-
Dehydrogenase Activity Assay
Dehydrogenase enzymes are involved in the oxidative phosphorylation of microorganisms, and their activity is often used as an indicator of overall microbial activity in soil.[12]
Objective: To measure the total microbial activity in soil samples during p,p'-DDD degradation.
Materials:
-
Soil sample.
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3%).
-
Tris buffer (pH 7.6).
-
Methanol (B129727) or ethanol (B145695) for extraction.
-
Spectrophotometer.
Procedure:
-
Incubation:
-
Place a known weight of fresh soil (e.g., 5 g) into a test tube.
-
Add a specific volume of TTC solution and Tris buffer.
-
Incubate the tubes in the dark at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).
-
-
Extraction:
-
After incubation, add methanol or ethanol to the tubes to stop the reaction and extract the triphenyl formazan (B1609692) (TPF) formed.
-
Shake the tubes vigorously and then centrifuge to pellet the soil particles.
-
-
Measurement:
-
Measure the absorbance of the colored supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer.
-
Calculate the amount of TPF produced using a standard curve.
-
Express the dehydrogenase activity as µg TPF per gram of dry soil per hour.[13]
-
Laccase Activity Assay
Laccases are copper-containing oxidoreductase enzymes produced by many fungi and are involved in the degradation of a wide range of aromatic compounds, including pesticides.[9]
Objective: To measure the laccase activity in soil or fungal cultures involved in p,p'-DDD degradation.
Materials:
-
Soil extract or fungal culture supernatant.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.
-
Sodium acetate (B1210297) buffer (pH 5.0).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture: In a cuvette, mix the soil extract or culture supernatant with the sodium acetate buffer and the ABTS solution.[14]
-
Measurement: Immediately measure the change in absorbance at 420 nm over a specific time period (e.g., 5 minutes) at a constant temperature (e.g., 30°C). The oxidation of ABTS by laccase results in a green-colored product.
-
Calculation: Calculate the laccase activity based on the rate of change in absorbance and the molar extinction coefficient of oxidized ABTS (ε420 = 36,000 M⁻¹ cm⁻¹).[15] Express the activity in units (U), where one unit is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
Conclusion
The microbial degradation of p,p'-DDD in soil is a complex process involving diverse microbial communities and multiple enzymatic pathways. Both anaerobic and aerobic routes contribute to its dissipation, with the formation of various intermediate metabolites. Understanding these pathways and the factors that influence them is essential for developing effective bioremediation strategies for sites contaminated with DDT and its residues. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the microbial degradation of p,p'-DDD, contributing to a deeper understanding of its environmental fate.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ijarbs.com [ijarbs.com]
- 3. Anaerobic biodegradation of DDT residues (DDT, DDD, and DDE) in estuarine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of ddt (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) by the white rot fungus phanerochaete chrysosporium (Technical Report) | OSTI.GOV [osti.gov]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemijournal.com [chemijournal.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
